molecular formula C18H18N2O4 B3001892 N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide CAS No. 899956-29-7

N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide

Cat. No.: B3001892
CAS No.: 899956-29-7
M. Wt: 326.352
InChI Key: SRTVOHMNDMYLTJ-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is an organic compound that features a benzodioxole ring and a phenylpropyl group connected through an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Phenylpropylamine: The phenylpropylamine can be synthesized via the reduction of the corresponding nitro compound or through reductive amination of phenylacetaldehyde.

    Formation of the Oxamide Linkage: The final step involves the reaction of the benzodioxole derivative with the phenylpropylamine in the presence of an oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The oxamide linkage can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide: Similar structure but with a shorter alkyl chain.

    N’-(1,3-benzodioxol-5-yl)-N-(4-phenylbutyl)oxamide: Similar structure but with a longer alkyl chain.

    N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)carbamate: Similar structure but with a carbamate linkage instead of an oxamide.

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is unique due to its specific combination of the benzodioxole ring and the phenylpropyl group connected through an oxamide linkage. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(19-10-4-7-13-5-2-1-3-6-13)18(22)20-14-8-9-15-16(11-14)24-12-23-15/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTVOHMNDMYLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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